2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid
CAS No.: 871673-06-2
Cat. No.: VC3847638
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871673-06-2 |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C12H13NO4/c14-11-2-1-7-13(11)9-3-5-10(6-4-9)17-8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) |
| Standard InChI Key | ZJAZOQRDYBOLBW-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetic acid belongs to the class of pyrrolidinone derivatives. Key molecular features include:
| Property | Value |
|---|---|
| CAS No. | 871673-06-2 |
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid |
| SMILES Notation | |
| InChI Key | ZJAZOQRDYBOLBW-UHFFFAOYSA-N |
The compound’s structure integrates a pyrrolidinone ring (a five-membered lactam) at the para-position of a phenyl group, connected to an acetic acid side chain via an ether linkage. This configuration confers both rigidity and polarity, making it amenable to further functionalization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid involves three primary steps:
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Pyrrolidinone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of succinimide precursors.
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Phenyl Group Attachment: Nucleophilic aromatic substitution of 4-fluorophenol with pyrrolidinone under basic conditions.
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Etherification with Acetic Acid: Reaction of the phenolic intermediate with bromoacetic acid in the presence of a base (e.g., KCO).
A simplified reaction scheme is shown below:
Applications in Pharmaceutical and Material Sciences
Drug Discovery
The compound’s scaffold is leveraged in developing:
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Kinase Inhibitors: The pyrrolidinone ring mimics ATP-binding motifs in kinase active sites.
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Anti-Inflammatory Agents: Acetic acid derivatives are precursors for nonsteroidal anti-inflammatory drugs (NSAIDs).
Polymer Chemistry
Incorporation into polymers enhances thermal stability and solubility. For example, copolymerization with polyethylene glycol (PEG) yields hydrogels for drug delivery.
Comparative Analysis of Structural Analogues
2-[3-(2-Oxopyrrolidin-1-yl)phenoxy]acetic Acid
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CAS No.: 870693-12-2
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Structural Difference: Pyrrolidinone attached at the meta-position of the phenyl group.
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Impact: Altered electronic distribution affects binding affinity in biological targets.
Physical and Chemical Properties
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